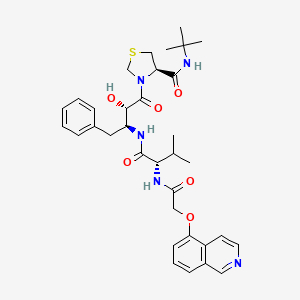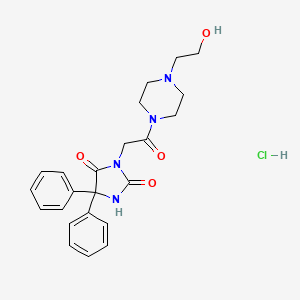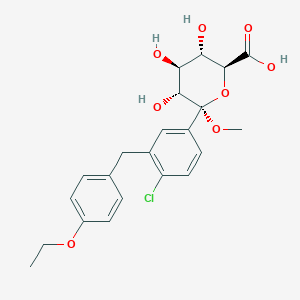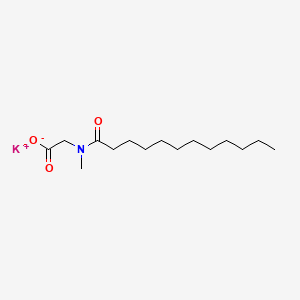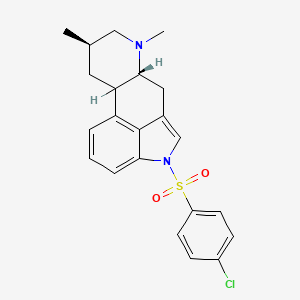
AMG-487 metabolite M2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMG-487 metabolite M2 is a phenol derivative formed during the biotransformation of AMG-487, a novel antagonist of the chemokine (C-X-C motif) receptor 3. This metabolite has been shown to play a significant role in the pharmacokinetics of AMG-487, particularly in its time-dependent inhibition of the enzyme cytochrome P450 3A4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of AMG-487 metabolite M2 involves the biotransformation of AMG-487 through the action of cytochrome P450 3A4. This process results in the formation of the M2 phenol metabolite, which can undergo further metabolic reactions to form additional metabolites .
Industrial Production Methods
Industrial production of this compound is typically achieved through the large-scale synthesis of AMG-487, followed by its biotransformation using human liver microsomes or recombinant cytochrome P450 3A4 enzymes. The reaction conditions include the use of appropriate cofactors and buffers to maintain enzyme activity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
AMG-487 metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of this compound to form additional metabolites such as M4.
Conjugation: The formation of glutathione conjugates through the reaction of this compound with glutathione.
Common Reagents and Conditions
Oxidation: Typically involves the use of cytochrome P450 enzymes and molecular oxygen.
Conjugation: Requires the presence of glutathione and appropriate cofactors.
Major Products Formed
M4: A hydroxylated derivative of this compound.
Glutathione Conjugates: Formed through the reaction of this compound with glutathione.
Applications De Recherche Scientifique
AMG-487 metabolite M2 has several scientific research applications, including:
Pharmacokinetics: Studying the time-dependent inhibition of cytochrome P450 3A4 by this compound.
Drug Metabolism: Investigating the metabolic pathways and biotransformation of AMG-487.
Toxicology: Assessing the potential toxic effects of this compound and its reactive intermediates.
Mécanisme D'action
AMG-487 metabolite M2 exerts its effects primarily through the inhibition of cytochrome P450 3A4. This inhibition is time-dependent and involves the covalent modification of the enzyme at cysteine 239. The formation of reactive intermediates, such as M4, plays a crucial role in this process .
Comparaison Avec Des Composés Similaires
Similar Compounds
AMG-487: The parent compound from which AMG-487 metabolite M2 is derived.
Other CXCR3 Antagonists: Compounds that target the chemokine (C-X-C motif) receptor 3.
Uniqueness
This compound is unique due to its specific role in the time-dependent inhibition of cytochrome P450 3A4 and its formation of reactive intermediates that covalently modify the enzyme. This distinguishes it from other similar compounds that may not exhibit the same inhibitory effects or metabolic pathways .
Propriétés
Numéro CAS |
752244-91-0 |
|---|---|
Formule moléculaire |
C30H24F3N5O4 |
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
N-[(1R)-1-[3-(4-hydroxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C30H24F3N5O4/c1-19(28-36-27-25(5-3-15-35-27)29(41)38(28)22-8-10-23(39)11-9-22)37(18-21-4-2-14-34-17-21)26(40)16-20-6-12-24(13-7-20)42-30(31,32)33/h2-15,17,19,39H,16,18H2,1H3/t19-/m1/s1 |
Clé InChI |
QTVDULQPUXPKEL-LJQANCHMSA-N |
SMILES isomérique |
C[C@H](C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
SMILES canonique |
CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



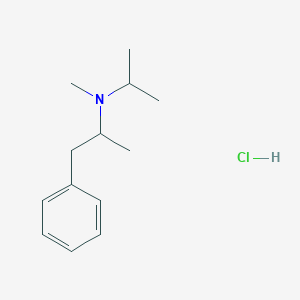
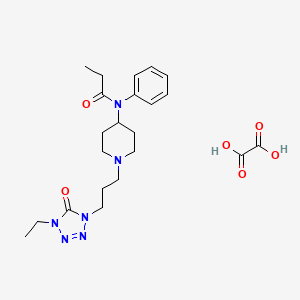
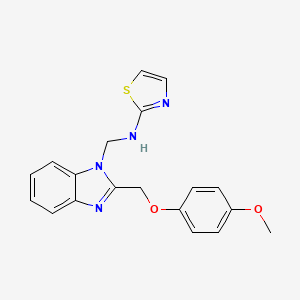

![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
